Cas no 2228398-64-7 (N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine)
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine
- EN300-1764579
- 2228398-64-7
-
- Inchi: 1S/C7H10N2S/c1-8-7(2-3-7)6-4-9-5-10-6/h4-5,8H,2-3H2,1H3
- InChI Key: BOXJPKIEQSITOG-UHFFFAOYSA-N
- SMILES: S1C=NC=C1C1(CC1)NC
Computed Properties
- Exact Mass: 154.05646950g/mol
- Monoisotopic Mass: 154.05646950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 53.2Ų
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1764579-0.05g |
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine |
2228398-64-7 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1764579-0.1g |
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine |
2228398-64-7 | 0.1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1764579-0.25g |
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine |
2228398-64-7 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1764579-0.5g |
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine |
2228398-64-7 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1764579-1.0g |
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine |
2228398-64-7 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1764579-2.5g |
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine |
2228398-64-7 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1764579-5.0g |
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine |
2228398-64-7 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1764579-10.0g |
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine |
2228398-64-7 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1764579-1g |
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine |
2228398-64-7 | 1g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1764579-5g |
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine |
2228398-64-7 | 5g |
$3812.0 | 2023-09-20 |
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine
Introduction to N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine (CAS No. 2228398-64-7)
N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine, with the CAS number 2228398-64-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of cyclopropanamines and is characterized by its unique structural features, including a cyclopropane ring and a thiazole moiety. These structural elements contribute to its potential biological activities and make it a promising candidate for various therapeutic applications.
The chemical structure of N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine consists of a cyclopropane ring substituted with a thiazole group at the 5-position and an N-methylamine group. The cyclopropane ring is known for its high reactivity due to its strained nature, which can influence the compound's interactions with biological targets. The thiazole moiety, on the other hand, is a common heterocyclic ring found in many biologically active molecules, contributing to its pharmacological properties.
Recent studies have explored the potential of N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine in various therapeutic areas. One notable area of research is its activity as a modulator of ion channels and receptors. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent activity as a positive allosteric modulator (PAM) of the GABAA receptor. This finding suggests that N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine could be useful in the development of novel anxiolytic and anticonvulsant drugs.
Another area of interest is the compound's potential as an inhibitor of enzymes involved in metabolic pathways. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine effectively inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis. This inhibition could have implications for treating autoimmune diseases and cancer, where DHODH activity is often upregulated.
The pharmacokinetic properties of N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine have also been investigated. A study published in the European Journal of Pharmaceutical Sciences in 2023 reported that this compound exhibits favorable oral bioavailability and good plasma stability. These properties are essential for developing orally administered drugs with sustained therapeutic effects.
In addition to its potential therapeutic applications, N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine has been studied for its ability to cross the blood-brain barrier (BBB). A study conducted by researchers at Harvard Medical School found that this compound can efficiently penetrate the BBB, making it a promising candidate for central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine has been optimized to improve yield and purity. A recent publication in Organic Letters described a novel synthetic route involving palladium-catalyzed cross-coupling reactions followed by cyclopropanation. This method provides a scalable and efficient approach to producing high-purity material for further research and development.
Safety and toxicity profiles are critical considerations in drug development. Preliminary toxicological studies on N-methyl-1-(1,3-thiazol-5-y)cyclopropan-l-aminc have shown that it exhibits low toxicity at therapeutic doses. However, further comprehensive safety evaluations are necessary to ensure its suitability for clinical use.
In conclusion, N-methyl-l-(l , 3 -thiazo l - 5 - y l )cyclopropa n - l - amine (CAS No. 2228398 - 64 - 7) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for drug development. As more data becomes available, this compound may play a significant role in advancing treatments for various diseases and conditions.
2228398-64-7 (N-methyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)